molecular formula C13H8F3NO3 B5560658 1-(3,4-difluorophenoxy)-2-fluoro-5-methyl-4-nitrobenzene

1-(3,4-difluorophenoxy)-2-fluoro-5-methyl-4-nitrobenzene

Cat. No.: B5560658
M. Wt: 283.20 g/mol
InChI Key: SPWOQBVSJQRVDR-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenoxy)-2-fluoro-5-methyl-4-nitrobenzene is an organic compound that features a complex aromatic structure with multiple fluorine and nitro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorophenoxy)-2-fluoro-5-methyl-4-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic aromatic substitution (SNAr) reaction of 3,4-difluorophenol with a suitable fluorinated benzene derivative under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenoxy)-2-fluoro-5-methyl-4-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base

    Oxidation: Potassium permanganate, sulfuric acid

Major Products

    Reduction: 1-(3,4-Difluorophenoxy)-2-fluoro-5-methyl-4-aminobenzene

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: 1-(3,4-Difluorophenoxy)-2-fluoro-5-carboxy-4-nitrobenzene

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenoxy)-2-fluoro-5-methyl-4-nitrobenzene depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, it has been studied as an antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), which is involved in the regulation of mood and appetite . The compound binds to the receptor, blocking its activity and thereby modulating the associated physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of multiple fluorine atoms and a nitro group, which impart distinct electronic properties. These properties make it particularly valuable in the development of pharmaceuticals and advanced materials.

Properties

IUPAC Name

1-(3,4-difluorophenoxy)-2-fluoro-5-methyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c1-7-4-13(11(16)6-12(7)17(18)19)20-8-2-3-9(14)10(15)5-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWOQBVSJQRVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])F)OC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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